molecular formula C21H28N2O3 B009948 (o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester CAS No. 110529-81-2

(o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester

Cat. No. B009948
M. Wt: 356.5 g/mol
InChI Key: JCCCYOZZRDBQGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester, also known as Etomidate, is a short-acting intravenous anesthetic agent that is widely used in clinical practice. It was first synthesized in 1964 and was introduced into clinical practice in the early 1970s. Etomidate has gained popularity due to its rapid onset of action, predictable pharmacokinetics, and minimal cardiovascular and respiratory effects.

Mechanism Of Action

The primary mechanism of action of (o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester is through its binding to GABA-A receptors in the brain. GABA-A receptors are ionotropic receptors that are activated by the neurotransmitter gamma-aminobutyric acid (GABA). Activation of these receptors leads to an influx of chloride ions into the neuron, resulting in neuronal inhibition. (o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester binds to a specific site on the receptor, causing an increase in the chloride ion conductance, resulting in neuronal inhibition.

Biochemical And Physiological Effects

(o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester has a number of biochemical and physiological effects. It has been shown to decrease cerebral blood flow and intracranial pressure, making it useful in the management of patients with traumatic brain injury. It also has minimal effects on the cardiovascular and respiratory systems, making it a safer option for patients with compromised cardiovascular or respiratory function.

Advantages And Limitations For Lab Experiments

(o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester has several advantages and limitations for use in laboratory experiments. One advantage is its rapid onset of action, which allows for quick induction of anesthesia or sedation in animal models. Additionally, its predictable pharmacokinetics and minimal cardiovascular and respiratory effects make it a reliable option for use in animal experiments. However, one limitation is its relatively short duration of action, which may limit its usefulness for longer experiments.

Future Directions

There are several future directions for the use of (o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester in scientific research. One area of interest is the development of new anesthetics that target specific subtypes of GABA-A receptors. Another area of interest is the use of (o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester as a tool to study the role of GABA-A receptors in the development of neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, (o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester may have potential as a treatment for traumatic brain injury, and further research in this area is warranted.

Synthesis Methods

(o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester is synthesized through a multi-step process, starting with the reaction of 2-bromoethyl ethyl ether with o-ethoxyphenyl magnesium bromide to produce 2-ethoxyphenylethyl ethyl ether. This intermediate is then reacted with phenyl isocyanate to produce (o-ethoxyphenyl)phenylcarbamate. Finally, the carbamate is reacted with diethylamine to produce (o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester.

Scientific Research Applications

(o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester has been extensively studied for its clinical applications, including induction of anesthesia, sedation, and rapid sequence intubation. However, it has also been studied for its potential use in scientific research. (o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester has been used as a tool to study GABA-A receptors, which are the primary targets of many clinically used anesthetics. (o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester binds to a specific site on the receptor, causing an increase in the chloride ion conductance, resulting in neuronal inhibition.

properties

CAS RN

110529-81-2

Product Name

(o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

IUPAC Name

2-(diethylamino)ethyl N-(2-ethoxyphenyl)-N-phenylcarbamate

InChI

InChI=1S/C21H28N2O3/c1-4-22(5-2)16-17-26-21(24)23(18-12-8-7-9-13-18)19-14-10-11-15-20(19)25-6-3/h7-15H,4-6,16-17H2,1-3H3

InChI Key

JCCCYOZZRDBQGE-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2OCC

Canonical SMILES

CCN(CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2OCC

Other CAS RN

110529-81-2

synonyms

(o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester

Origin of Product

United States

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